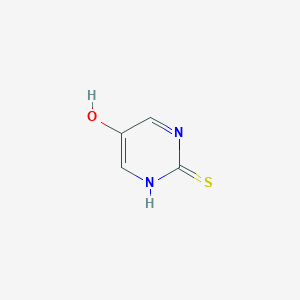

5-Hydroxypyrimidine-2(1H)-thione

CAS No.:

Cat. No.: VC17863135

Molecular Formula: C4H4N2OS

Molecular Weight: 128.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4N2OS |

|---|---|

| Molecular Weight | 128.15 g/mol |

| IUPAC Name | 5-hydroxy-1H-pyrimidine-2-thione |

| Standard InChI | InChI=1S/C4H4N2OS/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8) |

| Standard InChI Key | YQCYXOIHBASUGP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=S)N1)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Hydroxypyrimidine-2(1H)-thione (C₄H₄N₂OS) consists of a six-membered pyrimidine ring with substituents at positions 2 and 5. The thione group at position 2 exists in equilibrium with its thiol tautomer, a phenomenon well-documented in analogous compounds like pyrazine-2(1H)-thione . The hydroxyl group at position 5 introduces hydrogen-bonding capabilities, influencing both reactivity and solid-state packing.

Key structural parameters inferred from related systems include:

-

Bond lengths: The C=S bond in thione groups typically measures ~1.67 Å, as observed in pyrazine-2(1H)-thione .

-

Tautomerism: The thione-thiol equilibrium (Scheme 1) is critical for understanding reactivity, with the thione form often dominating in solid matrices .

Scheme 1: Tautomeric equilibrium between 5-hydroxypyrimidine-2(1H)-thione (thione form) and its thiol counterpart.

Spectral Characterization

While direct spectral data for 5-hydroxypyrimidine-2(1H)-thione are scarce, infrared (IR) signatures of related thiones provide benchmarks:

-

O–H stretch: Broad band ~3200–3400 cm⁻¹ for the hydroxyl group .

-

N–H vibrations: Peaks at 1550–1600 cm⁻¹ in thione tautomers .

Nuclear magnetic resonance (NMR) predictions based on analogues suggest:

-

¹H NMR: Downfield-shifted protons adjacent to sulfur (δ 8.5–9.5 ppm) and hydroxyl (δ 5.0–6.0 ppm).

-

¹³C NMR: C2 resonance near δ 180–190 ppm characteristic of thiocarbonyl groups .

Synthetic Pathways and Reactivity

Synthesis Strategies

Though no explicit synthesis of 5-hydroxypyrimidine-2(1H)-thione is reported, plausible routes include:

-

Thionation of pyrimidinones: Treatment of 5-hydroxypyrimidin-2(1H)-one with Lawesson’s reagent or phosphorus pentasulfide.

-

Cyclocondensation: Reaction of thiourea derivatives with α,β-diketones or hydroxy-substituted enones.

The one-pot synthesis of thiadiazine thiones demonstrates the feasibility of constructing sulfur-containing heterocycles under mild conditions, a strategy potentially adaptable to pyrimidine systems.

Photochemical Behavior

UV irradiation studies on N-hydroxypyridine-2(1H)-thione revealed hydroxyl group abstraction and subsequent formation of mercaptopyridine derivatives. By analogy, 5-hydroxypyrimidine-2(1H)-thione may undergo similar photolysis, yielding 2-mercaptopyrimidine and water (Scheme 2). Matrix isolation experiments in solid hydrogen showed >90% conversion efficiency for related compounds , suggesting comparable reactivity in pyrimidine analogues.

Scheme 2: Proposed photodecomposition pathway for 5-hydroxypyrimidine-2(1H)-thione under UV irradiation.

Solid-State Properties and Supramolecular Assembly

Crystallographic Insights

Pyrazine-2(1H)-thione crystallizes in the monoclinic space group P2₁/m, with molecules linked via N–H⋯N and C–H⋯S hydrogen bonds . Similar packing motifs are anticipated for 5-hydroxypyrimidine-2(1H)-thione, where the hydroxyl group could participate in O–H⋯S or O–H⋯N interactions. Key metrics from analogous structures include:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯N | 2.893 | 165.2 |

| C–H⋯S | 3.716–3.797 | 142.8 |

Hydrogen-Bonding Networks

The coexistence of thione and hydroxyl groups enables diverse hydrogen-bonding patterns:

-

Intramolecular: S⋯H–O interactions stabilizing specific tautomers.

-

Intermolecular: Chains or sheets sustained by N–H⋯O and O–H⋯S contacts, as seen in 5-hydroxyalkylated thiadiazine thiones .

Computational and Predictive Analyses

Molecular Docking

Docking studies of active thiadiazine thiones revealed strong interactions with μOR’s transmembrane domain (binding energy: −8.2 to −9.6 kcal/mol). Key residues involved include Asp147 (hydrogen bonding) and Trp293 (π–π stacking).

ADMET Profiling

Predicted properties for hypothetical 5-hydroxypyrimidine-2(1H)-thione derivatives:

-

Absorption: High gastrointestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume